

Application Notes and Protocols for 1-(Cyclopropylcarbonyl)piperidin-4-one Reactions

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Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperidin-4-one

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of **1-(cyclopropylcarbonyl)piperidin-4-one** and a subsequent exemplary reaction, reductive amination. The protocols are designed to be accessible to researchers in organic and medicinal chemistry.

Introduction

The piperidin-4-one scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives are explored for various therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The introduction of a cyclopropylcarbonyl group at the nitrogen atom can significantly influence the molecule's pharmacological properties. The cyclopropyl ring is known to enhance metabolic stability, binding affinity, and potency in drug candidates.

This application note details a reliable two-step synthetic sequence beginning with the acylation of piperidin-4-one to yield **1-(cyclopropylcarbonyl)piperidin-4-one**, followed by a reductive amination of the ketone functionality.

Experimental Protocols

Part 1: Synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one

This protocol describes the N-acylation of piperidin-4-one hydrochloride with cyclopropanecarbonyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity	Molar Equivalents
Piperidin-4-one hydrochloride	135.59	5.00 g	1.0
Cyclopropanecarbonyl chloride	104.54	4.25 g (3.8 mL)	1.1
Triethylamine (TEA)	101.19	8.28 g (11.4 mL)	2.2
Dichloromethane (DCM), anhydrous	-	100 mL	-
Saturated aqueous NaHCO ₃ solution	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	-	-

Procedure:

- To a 250 mL round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (5.00 g, 36.9 mmol) and anhydrous dichloromethane (100 mL).
- Cool the resulting suspension to 0 °C using an ice bath.

- Slowly add triethylamine (11.4 mL, 81.2 mmol, 2.2 eq) to the stirred suspension. Stir for 20 minutes at 0 °C.
- Add cyclopropanecarbonyl chloride (3.8 mL, 40.6 mmol, 1.1 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
- Separate the organic layer, and wash it sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield **1-(cyclopropylcarbonyl)piperidin-4-one** as a solid.

Expected Yield: 75-85%

Product Characterization (Predicted): Based on data for analogous compounds, the following spectroscopic data are expected.[1][2]

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.0-3.8 (m, 2H), 3.8-3.6 (m, 2H), 2.6-2.4 (m, 4H), 1.8-1.6 (m, 1H), 1.1-0.9 (m, 2H), 0.9-0.7 (m, 2H).
- ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208.0 (C=O, ketone), 172.5 (C=O, amide), 45.0, 41.5, 11.0, 8.0.
- IR (KBr, cm⁻¹): ~1720 (C=O, ketone), ~1645 (C=O, amide).
- MS (ESI): m/z 168.10 [M+H]⁺.

Part 2: Reductive Amination of 1-(Cyclopropylcarbonyl)piperidin-4-one

This protocol details the reaction of **1-(cyclopropylcarbonyl)piperidin-4-one** with benzylamine to form the corresponding secondary amine.

Reaction Scheme:

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity	Molar Equivalents
1-(Cyclopropylcarbonyl)piperidin-4-one	167.21	2.00 g	1.0
Benzylamine	107.15	1.42 g (1.44 mL)	1.1
Sodium triacetoxyborohydride (STAB)	211.94	3.81 g	1.5
Dichloromethane (DCM), anhydrous	-	50 mL	-
Glacial Acetic Acid	60.05	0.07 g (0.07 mL)	0.1
Saturated aqueous NaHCO ₃ solution	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	-	-	-

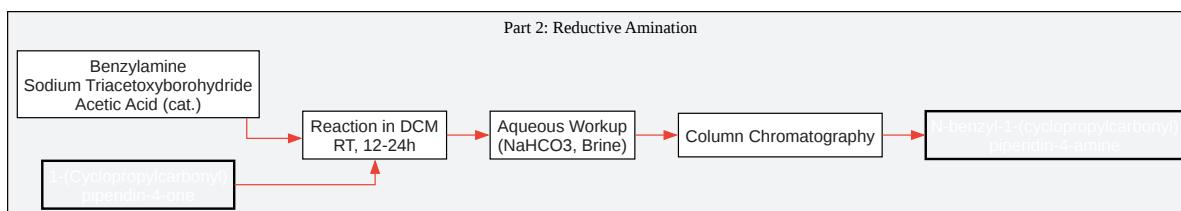
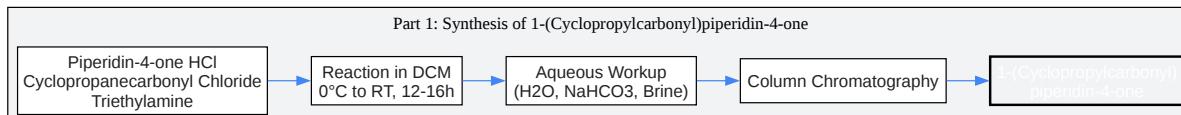
Procedure:

- In a 100 mL round-bottom flask, dissolve **1-(cyclopropylcarbonyl)piperidin-4-one** (2.00 g, 11.96 mmol) in anhydrous dichloromethane (50 mL).
- Add benzylamine (1.44 mL, 13.16 mmol, 1.1 eq) and a catalytic amount of glacial acetic acid (0.07 mL, 1.20 mmol, 0.1 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
- Slowly add sodium triacetoxyborohydride (3.81 g, 17.94 mmol, 1.5 eq) portion-wise over 20 minutes.
- Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford N-benzyl-1-(cyclopropylcarbonyl)piperidin-4-amine.

Expected Yield: 65-80%

Visualizations

Below are diagrams illustrating the experimental workflows.



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References

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- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
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